

An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonohydrazide

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Compound of Interest

	2,4,6-
Compound Name:	Triisopropylbenzenesulfonohydrazide
Cat. No.:	B1297041

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CAS Number: 39085-59-1

This technical guide provides a comprehensive overview of **2,4,6-**

Triisopropylbenzenesulfonohydrazide (TPSH), a versatile reagent in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and potential therapeutic implications.

Chemical and Physical Properties

2,4,6-Triisopropylbenzenesulfonohydrazide is a white crystalline solid that serves as a valuable source of diimide for selective reductions and as a precursor for the synthesis of hydrazones and other nitrogen-containing heterocycles.^{[1][2]} Its sterically hindered aromatic ring influences its reactivity and selectivity in various chemical transformations.

Table 1: Physical and Chemical Properties of **2,4,6-Triisopropylbenzenesulfonohydrazide**

Property	Value	Source(s)
CAS Number	39085-59-1	[1]
Molecular Formula	C ₁₅ H ₂₆ N ₂ O ₂ S	[1]
Molecular Weight	298.44 g/mol	[1]
Melting Point	110-112 °C (decomposes)	[1]
Appearance	White crystalline powder	[1]
Solubility	Soluble in most ethereal, halogenated, protic, and aprotic solvents. Insoluble in water and hydrocarbon solvents.	[1]
Storage Conditions	Store at -20°C	[1]

Synthesis and Spectroscopic Data

The synthesis of **2,4,6-Triisopropylbenzenesulfonohydrazide** is typically achieved through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with hydrazine hydrate.

Experimental Protocol: Synthesis of **2,4,6-Triisopropylbenzenesulfonohydrazide**[1]

To a solution of hydrazine hydrate in tetrahydrofuran (THF), 2,4,6-triisopropylbenzenesulfonyl chloride is added while maintaining the reaction temperature at or below 0°C. The reaction mixture is stirred for a specified period, followed by an appropriate workup procedure to isolate the product. The resulting solid can be dried under vacuum over phosphorus pentoxide. A yield of 96% has been reported for this procedure.[1]

Spectroscopic Characterization:

While a dedicated public repository of the complete spectral data for **2,4,6-Triisopropylbenzenesulfonohydrazide** is not readily available, the structure can be confirmed using standard analytical techniques. The following table outlines the expected spectral characteristics based on its structure and data from related compounds.

Table 2: Expected Spectroscopic Data for **2,4,6-Triisopropylbenzenesulfonohydrazide**

Technique	Expected Features
¹ H NMR	Signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, the methyl protons of the isopropyl groups, and the protons of the hydrazide moiety.
¹³ C NMR	Resonances for the aromatic carbons, the methine and methyl carbons of the isopropyl groups.
IR Spectroscopy	Characteristic absorption bands for N-H stretching, S=O stretching, and aromatic C-H stretching.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight (298.44 g/mol).

Applications in Organic Synthesis

2,4,6-Triisopropylbenzenesulfonohydrazide is a reagent with significant utility in several key organic transformations, primarily as a source of diimide for alkene reduction and as a precursor for the synthesis of hydrazones, which can be further converted to nitriles.

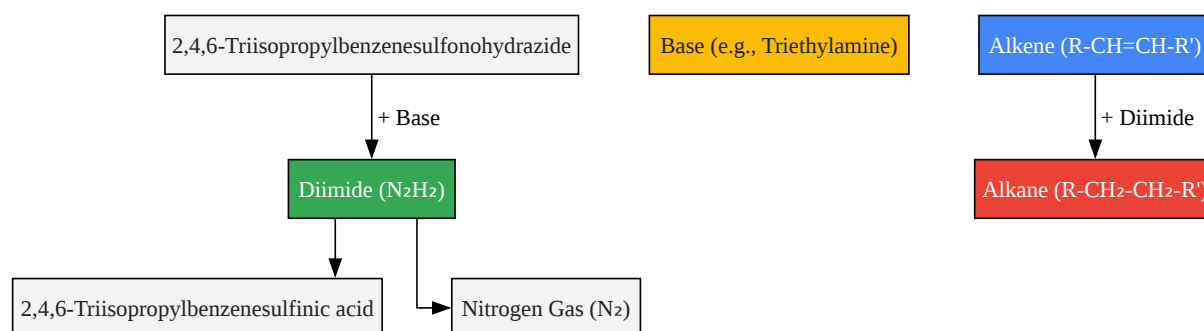
Alkene Reduction via Diimide Formation

TPSH serves as a convenient in-situ source of diimide (N₂H₂), a mild and selective reducing agent for non-polar double and triple bonds.[3] This method is particularly useful for the reduction of alkenes in the presence of sensitive functional groups that might be affected by harsher reduction conditions.

Experimental Protocol: General Procedure for Alkene Reduction using TPHS[4]

To a solution of the alkene in a suitable solvent (e.g., an alcohol), **2,4,6-triisopropylbenzenesulfonohydrazide** and a base (e.g., triethylamine) are added. The reaction mixture is stirred at an appropriate temperature until the reaction is complete, as

monitored by techniques such as thin-layer chromatography (TLC). The product is then isolated and purified using standard workup and chromatographic procedures.



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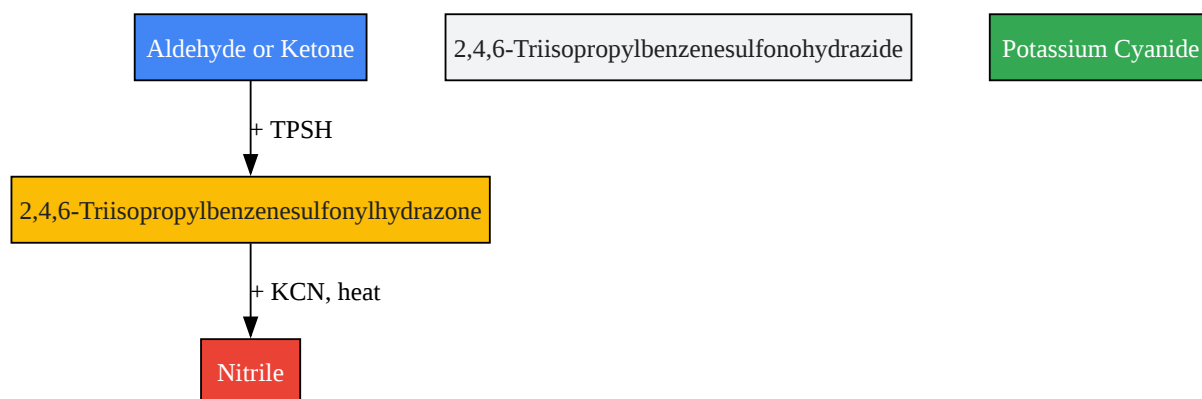
Caption: Workflow for the reduction of alkenes using **2,4,6-triisopropylbenzenesulfonylhydrazide**.

Synthesis of Hydrazones and Nitriles

TPSH readily condenses with aldehydes and ketones to form the corresponding 2,4,6-triisopropylbenzenesulfonylhydrazones. These hydrazones are stable intermediates that can be subsequently converted into nitriles by reaction with a cyanide source, such as potassium cyanide.^[5] This two-step sequence provides a method for the conversion of carbonyl compounds into nitriles with the addition of one carbon atom.

Experimental Protocol: One-Pot Synthesis of Nitriles from Carbonyl Compounds^[5]

A carbonyl compound (aldehyde or ketone) is reacted in-situ with **2,4,6-triisopropylbenzenesulfonylhydrazide** in a suitable solvent like methanol to form the corresponding hydrazone. Subsequently, potassium cyanide is added to the reaction mixture, which is then heated to reflux. The nitrile product is isolated and purified after an appropriate workup procedure.



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Caption: Synthetic pathway from carbonyl compounds to nitriles via a hydrazone intermediate.

Relevance in Drug Development: Targeting FABP4 in Diabetes

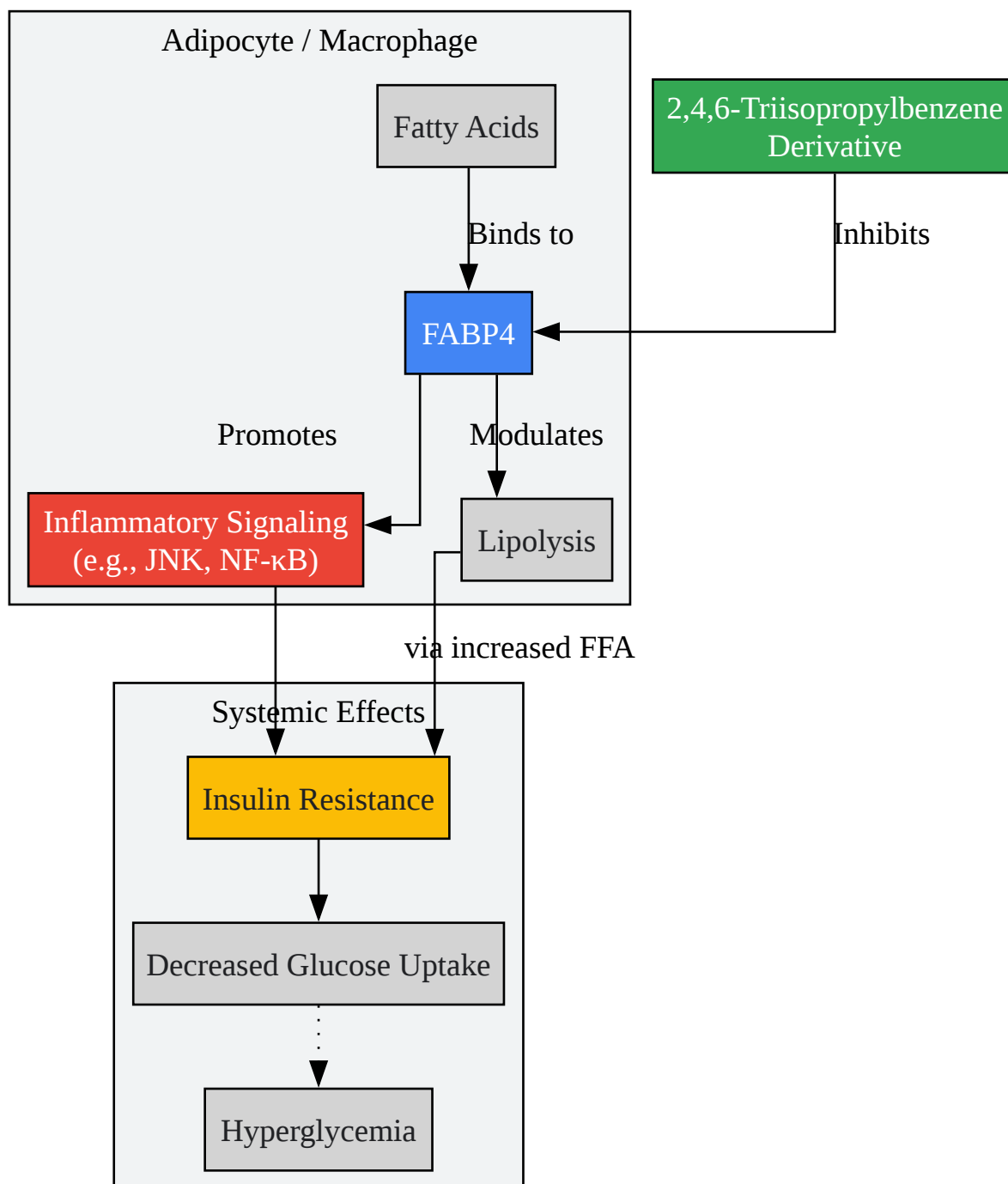
Recent research has highlighted the potential of 2,4,6-triisopropylbenzene derivatives in the development of therapeutic agents for type 2 diabetes. These compounds have been identified as inhibitors of Fatty Acid-Binding Protein 4 (FABP4).

FABP4 is an adipokine primarily expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling. Elevated levels of FABP4 are associated with obesity, insulin resistance, and type 2 diabetes. By binding to fatty acids, FABP4 influences intracellular lipid trafficking and signaling pathways that can lead to impaired insulin action. Inhibition of FABP4 is therefore a promising therapeutic strategy for the treatment of metabolic diseases.

Signaling Pathway of FABP4 Inhibition in Diabetes Amelioration

The inhibition of FABP4 by derivatives of 2,4,6-triisopropylbenzene can lead to several beneficial downstream effects that contribute to the improvement of insulin sensitivity and

glucose homeostasis. The proposed mechanism involves the modulation of inflammatory pathways and lipid metabolism within adipocytes and macrophages.



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Caption: Proposed mechanism of action for FABP4 inhibitors in ameliorating insulin resistance.

Experimental Protocol: FABP4 Inhibitor Screening Assay

For drug development professionals, assessing the inhibitory potential of novel compounds against FABP4 is a critical step. Commercially available fluorescence-based inhibitor screening assay kits provide a convenient method for this purpose.

General Procedure for a Fluorescence-Based FABP4 Inhibition Assay:[1][6]

- **Reagent Preparation:** Prepare solutions of FABP4 protein, a fluorescent detection reagent that binds to FABP4, and the test compound (potential inhibitor) at various concentrations.
- **Assay Setup:** In a 96-well plate, add the FABP4 protein solution to each well (except for blanks).
- **Inhibitor Addition:** Add the test compound dilutions to the appropriate wells.
- **Detection Reagent Addition:** Add the fluorescent detection reagent to all wells.
- **Incubation:** Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of the test compound indicates displacement of the detection reagent and therefore, inhibition of FABP4.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

2,4,6-Triisopropylbenzenesulfonohydrazide is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4,6-Triisopropylbenzenesulfonohydrazide is a valuable and versatile reagent in modern organic synthesis, enabling selective alkene reductions and the synthesis of nitriles from carbonyl compounds. Furthermore, its structural motif is of growing interest in the field of drug discovery, particularly for the development of FABP4 inhibitors for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to support further research and development in both academic and industrial settings.

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